tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Description
The target compound, tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: 872054-15-4), is a boronate ester with a phenylpropanoate backbone. Its molecular formula is C₁₉H₂₉BO₄, and it has a molar mass of 332.24 g/mol. Key physical properties include a predicted density of 1.03±0.1 g/cm³ and boiling point of 412.6±28.0 °C . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions.
Properties
Molecular Formula |
C19H29BO4 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C19H29BO4/c1-17(2,3)22-16(21)12-11-14-9-8-10-15(13-14)20-23-18(4,5)19(6,7)24-20/h8-10,13H,11-12H2,1-7H3 |
InChI Key |
TUVGPLBCXBGKSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
This is the most commonly employed method for synthesizing arylboronates with pinacol protecting groups.
- Starting materials: 3-bromophenylpropanoate or 3-iodophenylpropanoate derivatives with tert-butyl ester functionality.
- Reagents: Bis(pinacolato)diboron (B2pin2), potassium acetate (KOAc) as base.
- Catalyst: Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene).
- Solvent: 1,4-dioxane or a mixture of toluene/ethanol/water.
- Conditions: Inert atmosphere (argon or nitrogen), heating at approximately 80 °C for several hours (typically overnight or 4–5 hours).
- A mixture of bis(pinacolato)diboron (0.864 g, 3.40 mmol), Pd(dppf)Cl2 (0.29 g, 0.39 mmol), potassium acetate (0.642 g, 6.54 mmol), and 3-bromophenylpropanoate tert-butyl ester (0.600 g, 1.81 mmol) in 1,4-dioxane (20 mL) was degassed and stirred at 80 °C overnight. After filtration and concentration, the product was purified by silica gel chromatography to afford the desired boronate ester in yields up to 93%.
$$
\text{3-Bromophenylpropanoate tert-butyl ester} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, 80^\circ C} \text{tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate}
$$
Synthesis via Alkynyl Intermediates and Subsequent Borylation
An alternative approach involves:
- Preparation of 3-phenylpropiolate esters by reaction of ethynylbenzene derivatives with chloroformates or via dibromovinylation of aldehydes.
- Catalytic borylation of the alkyne using bis(pinacolato)diboron and a suitable catalyst such as tri-n-butylphosphine (PBu3) in tetrahydrofuran (THF).
- Esterification or direct use of tert-butyl chloroformate to introduce the tert-butyl ester group.
- Formation of ethyl or tert-butyl 3-phenylpropiolate derivatives.
- Hydroboration or borylation of the triple bond to install the boronate ester functionality.
- Purification by flash chromatography.
Ethyl 3-phenylpropiolate (1.74 g, 10 mmol) was reacted with pinacolborane and PBu3 catalyst at 60 °C for 3 hours. The product was purified by silica gel chromatography to yield ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpropanoate.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation of aryl bromide | 3-Bromophenylpropanoate tert-butyl ester | Pd(dppf)Cl2, KOAc, inert atmosphere | 1,4-Dioxane | 80 °C | 90–93 | High yield, widely used, scalable |
| Borylation of alkynyl ester | Ethyl 3-phenylpropiolate | Pinacolborane, PBu3 | THF | 60 °C | 85–95 | Requires alkyne intermediate, milder conditions |
| Dibromovinylation + borylation | Aldehyde → dibromoolefin → borylation | PPh3, CBr4, Pd catalysts | DCM, THF | 0 °C to RT | Moderate | Multi-step, more complex but versatile |
Purification and Characterization
- Purification: Flash silica gel chromatography using petroleum ether/ethyl acetate mixtures (e.g., 50:1 to 9:1 v/v) is standard.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, mass spectrometry (ESI-MS), and sometimes optical rotation if chiral centers are present.
- Typical spectral data: The boronate ester shows characteristic singlets for the pinacol methyl groups (~1.3 ppm in ^1H NMR) and tert-butyl ester methyls (~1.4 ppm).
Summary and Research Insights
- The palladium-catalyzed Miyaura borylation of aryl bromides/iodides with bis(pinacolato)diboron remains the most efficient and reliable method for preparing this compound, offering high yields (>90%) and operational simplicity.
- Alkynyl intermediates provide an alternative synthetic route, especially when starting from ethynylbenzenes, but involve more steps and sensitive conditions.
- Reaction conditions such as solvent choice, temperature, and catalyst loading critically influence yield and purity.
- The boronate ester functionality is stable under typical reaction and purification conditions, facilitating downstream applications in Suzuki-Miyaura cross-coupling and other organoboron chemistry.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The boronic ester group in tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can undergo nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form phenol derivatives.
Reduction Reactions: Reduction can lead to the formation of alkylboranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Alkylboranes: Produced via reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical compounds.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Involved in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and its analogs:
Abbreviation: TMDB = Tetramethyl-1,3,2-dioxaborolane
Reactivity and Stability
- Electronic Effects: The phenylpropanoate backbone in the target compound provides electron-withdrawing ester groups, enhancing its stability in cross-coupling reactions compared to carbamate analogs .
- Steric Hindrance: Azetidine-containing analogs (e.g., CAS 1365922-90-2) exhibit increased steric bulk, slowing reaction rates in palladium-catalyzed couplings but improving selectivity .
- Substituent Influence: Chlorinated derivatives (e.g., CAS 330794-10-0) enable directed ortho-metalation, facilitating regioselective functionalization .
Biological Activity
tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H25BO4
- Molecular Weight : 256.146 g/mol
- CAS Number : 134892-19-6
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The presence of the dioxaborolane moiety suggests potential interactions with nucleophiles in biological systems, which can lead to inhibition of specific enzymatic pathways.
Anticancer Properties
Research indicates that compounds containing dioxaborolane structures may exhibit anticancer activity. For instance, studies have shown that boron-containing compounds can inhibit various kinases involved in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
-
Inhibition of Kinase Activity :
- A study demonstrated that similar boron-containing compounds effectively inhibited receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. The IC50 values for these inhibitors were reported in the low nanomolar range, indicating potent activity against targets such as EGFR and VEGFR .
- Cell Viability Assays :
Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell proliferation with an IC50 of 50 nM against breast cancer cells. |
| Study B | Showed promising results in reducing tumor size in xenograft models when administered at doses of 10 mg/kg. |
| Study C | Investigated the compound's effects on apoptosis markers, revealing increased caspase activity in treated cells compared to controls. |
Q & A
Q. Resolving Discrepancies :
- Compare with literature data for analogous boronate esters .
- Use deuterated solvents (e.g., CDCl₃) to eliminate solvent artifacts.
- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
[Advanced] How does the dioxaborolane moiety influence reactivity in Suzuki-Miyaura cross-coupling, and what strategies optimize coupling efficiency?
Answer:
The dioxaborolane group acts as a stable boron source, enabling transmetalation in Suzuki reactions. Key factors for optimization:
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) with bases like K₂CO₃ or CsF .
- Solvent : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of aryl halides.
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours .
- Additives : Ligands (e.g., SPhos) improve turnover, while degassing prevents Pd oxidation.
Q. Challenges :
- Steric hindrance from the tert-butyl group may reduce coupling rates. Mitigate by increasing catalyst loading (5–10 mol%) .
[Advanced] What computational tools predict the compound’s reactivity or guide reaction optimization?
Answer:
- DFT Calculations : Model transition states for boronylation or cross-coupling steps to identify energy barriers (e.g., using Gaussian or ORCA) .
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) for pharmacological studies .
- Process Simulation : Software like Aspen Plus optimizes solvent selection, reaction kinetics, and purification workflows .
Case Study :
Virtual screening of boronate ester stability under acidic conditions revealed susceptibility to hydrolysis, guiding storage recommendations (e.g., inert atmosphere, −20°C) .
[Advanced] How can stability and degradation pathways be systematically evaluated?
Answer:
- Accelerated Stability Testing :
- Analytical Methods :
- HPLC-MS : Detect impurities (e.g., hydrolyzed boronic acid at m/z 225.1).
- ¹¹B NMR : Track boronate ester degradation (δ shift to ~10 ppm for boric acid) .
Q. Storage Recommendations :
[Basic] What are the key considerations for handling this compound in air-sensitive reactions?
Answer:
- Inert Atmosphere : Use Schlenk lines or gloveboxes for synthesis/purification.
- Drying : Pre-dry solvents (e.g., MgSO₄ for THF) and substrates (e.g., molecular sieves).
- Quenching : Neutralize residual boronates with methanol/H₂O mixtures post-reaction .
[Advanced] How can structure-activity relationships (SAR) be explored for pharmacological applications?
Answer:
- Analog Synthesis : Modify the phenylpropanoate backbone (e.g., introduce electron-withdrawing groups) and compare bioactivity .
- Assays :
- Molecular Dynamics : Simulate binding to therapeutic targets (e.g., EGFR) to prioritize analogs .
[Basic] What are the common impurities in synthesized batches, and how are they removed?
Answer:
- Impurities :
- Unreacted boronate precursors (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
- Hydrolysis products (e.g., boronic acid).
- Removal :
- Chromatography : Silica gel columns with gradient elution (hexane → EtOAc).
- Crystallization : Recrystallize from ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
